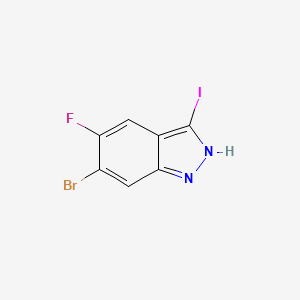

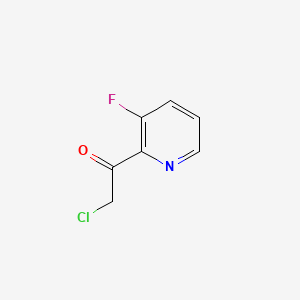

3-氨基-6-氯吡啶甲醛

货号 B577671

CAS 编号:

1206454-49-0

分子量: 156.569

InChI 键: HAHGVQYASHKXSS-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

3-Amino-6-chloropicolinaldehyde is a chemical compound with the molecular formula C6H5ClN2O . It has an average mass of 156.570 Da and a mono-isotopic mass of 156.009033 Da . This product is intended for research use only.

Molecular Structure Analysis

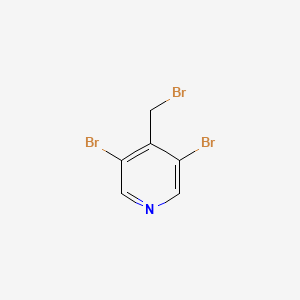

The molecular structure of 3-Amino-6-chloropicolinaldehyde consists of 6 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . For a 3D model of the molecule, you may refer to molecular visualization tools such as MolView .Chemical Reactions Analysis

Amines, such as 3-Amino-6-chloropicolinaldehyde, can react with acid chlorides to form amides . When a 3° amine is alkylated, a quaternary ammonium salt is produced .Physical And Chemical Properties Analysis

3-Amino-6-chloropicolinaldehyde has a molecular weight of 156.569 . More detailed physical and chemical properties such as melting point, boiling point, and solubility may be available from specialized chemical databases or suppliers .科学研究应用

生物催化剂设计

- 戊二醛是一种与 3-氨基-6-氯吡啶甲醛相关的化合物,由于其有效的交联能力,被广泛用于生物催化剂设计中。它与自身和酶发生反应,这对于创建分子内和分子间酶交联至关重要。这增强了酶的稳定性,并防止多聚酶中的亚基解离。该应用在交联酶聚集体 (CLEA) 的制备和酶在载体上的固定中具有重要意义 (Barbosa 等人,2014)。

抗菌活性

- 一项关于合成 6-氨基-1-(((2-氯喹啉-3-基)亚甲基)氨基)-2-氧代-4-(芳基)-1,2-二氢吡啶-3,5-二腈的研究表明,这些与 3-氨基-6-氯吡啶甲醛在结构上相关的化合物具有显着的抗菌和抗真菌活性。某些基团在特定位置的存在增强了这些活性 (Desai 等人,2021)。

抗病毒活性

- 对 3-氨基-6-氯吡啶甲醛衍生物的研究表明它们在抗病毒活性方面具有潜力。具体而言,合成了 6'-氨基-2'-硫代氧代-1',2'-二氢-3,4'-联吡啶-3',5'-二腈及其衍生物,并评估了它们对 HSV1 和 HAV 的细胞毒性和抗病毒特性 (Attaby 等人,2007)。

材料科学应用

- 3-氨基-6-氯吡啶甲醛的衍生物已在材料科学中得到探索,特别是在光伏特性的开发中。研究集中于某些衍生物的有机-无机光电二极管制造,展示了它们在增强二极管参数和光伏特性方面的潜力 (Zeyada 等人,2016)。

分子相互作用研究

- 一水合 3-(2-氨基-6-氯嘧啶-4-基)-1,1-二甲基丙-2-炔-1-醇,在结构上与 3-氨基-6-氯吡啶甲醛相关,已被用于研究分子电子结构和氢键模式。这项研究提供了对这些化合物在理解核酸结构及其功能中的潜在应用的见解 (Cheng 等人,2011)。

作用机制

属性

IUPAC Name |

3-amino-6-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHGVQYASHKXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726677 | |

| Record name | 3-Amino-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-chloropicolinaldehyde | |

CAS RN |

1206454-49-0 | |

| Record name | 3-Amino-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

(3-amino-6-chloro-pyridin-2-yl)-methanol (998 mg, 4.0 mmol) is taken up in DCM and combined with MnO2 (697 mg, 8.0 mmol). After 24 h another 2 eq. MnO2 are added and the mixture is stirred for further 24 h at RT. Then the reaction mixture is filtered through Celite®, the solvent is removed and 3-amino-6-chloro-pyridine-2-carbaldehyde (HPLC-MS: tRet.=1.88 min, MS(M+H)+=157; method AFEC) is obtained.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B577589.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B577593.png)

![Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B577596.png)

![5-Chloro-[2,3'-bipyridin]-5'-amine](/img/structure/B577602.png)

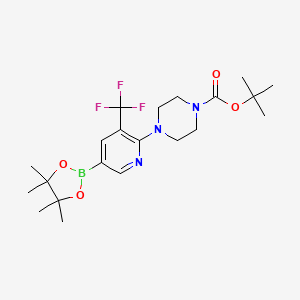

![Tert-butyl 4-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B577603.png)

![Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B577608.png)